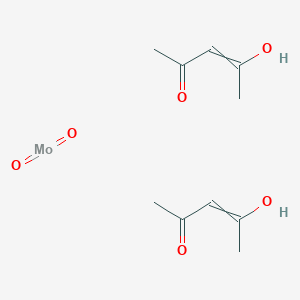
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide: is a coordination compound that features molybdenum in its +6 oxidation state. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science. It is often used as a model compound for studying molybdenum enzymes and as a catalyst in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide typically involves the reaction of molybdenum trioxide with acetylacetone (2,4-pentanedione) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide undergoes various chemical reactions, including:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate and phase-transfer catalysts are commonly used.
Substitution: Various ligands such as phosphines or amines can be used under inert conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Model Compound: It serves as a functional model for studying molybdenum enzymes.
Biology and Medicine:
Enzyme Studies: It is used to study the mechanism of molybdenum-containing enzymes, which are crucial in various biological processes.
Industry:
Wirkmechanismus
The mechanism by which Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide exerts its effects involves the coordination of the molybdenum center with the ligands. This coordination facilitates various catalytic processes, such as the oxidation of alcohols to ketones. The molecular targets include secondary alcohols, and the pathways involve the transfer of oxygen atoms from the molybdenum center to the substrate .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-pentanedionato)molybdenum(VI) Dioxide
- Molybdenum (VI) oxide bis (2,4-pentanedionate)
Uniqueness: Bis(4-hydroxypent-3-en-2-one); molybdenum dioxide is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to other similar compounds, it offers higher efficiency in certain oxidation reactions and serves as a more accurate model for studying molybdenum enzymes .
Eigenschaften
IUPAC Name |
dioxomolybdenum;4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSRBQWPBYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
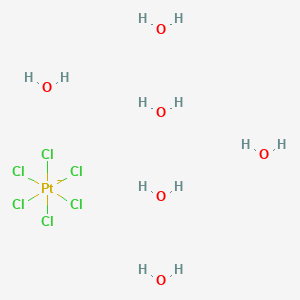
![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)


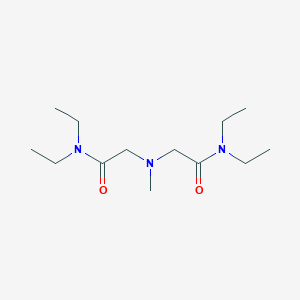

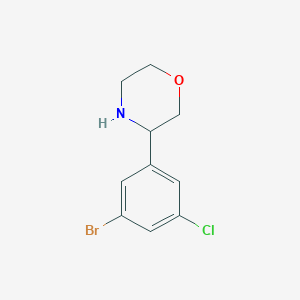
![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)
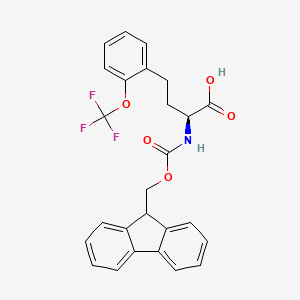
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
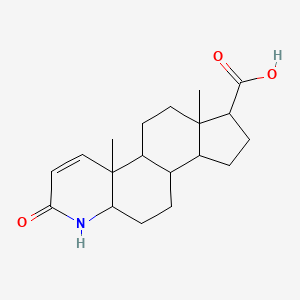
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
